molecular formula C24H21N3O5 B10993580 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B10993580
M. Wt: 431.4 g/mol
InChI Key: IGRXHENDKOZJIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic isoindole-1,3-dione derivative featuring a 3,4-dimethoxyphenethyl substituent at the 2-position and a pyridin-3-yl carboxamide group at the 5-position. Isoindole-diones are known for their diverse pharmacological activities, including kinase inhibition and neuroprotective effects. The 3,4-dimethoxyphenyl moiety is a common pharmacophore in bioactive molecules, often contributing to receptor binding through π-π interactions, while the pyridine ring enhances solubility and metabolic stability .

Properties

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-pyridin-3-ylisoindole-5-carboxamide

InChI

InChI=1S/C24H21N3O5/c1-31-20-8-5-15(12-21(20)32-2)9-11-27-23(29)18-7-6-16(13-19(18)24(27)30)22(28)26-17-4-3-10-25-14-17/h3-8,10,12-14H,9,11H2,1-2H3,(H,26,28)

InChI Key

IGRXHENDKOZJIR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CN=CC=C4)OC

Origin of Product

United States

Preparation Methods

Stepwise Synthesis via Cyclocondensation

The isoindole-1,3-dione core is typically synthesized through cyclocondensation of substituted phthalic anhydrides with amines. For example, reaction of 5-nitroisobenzofuran-1,3-dione with ammonium acetate in acetic acid yields the corresponding isoindole-1,3-dione intermediate. Subsequent reduction of the nitro group to an amine enables functionalization at the 5-position.

Table 1: Reaction Conditions for Isoindole-1,3-dione Formation

StepReagentsConditionsYield
CyclocondensationPhthalic anhydride, NH4OAcAcetic acid, reflux, 6h78%
Nitro ReductionH2/Pd-CEtOH, RT, 12h92%

Introduction of the 3,4-Dimethoxyphenylethyl Side Chain

Alkylation of the isoindole nitrogen with 2-(3,4-dimethoxyphenyl)ethyl bromide is achieved using a base such as potassium carbonate in dimethylformamide (DMF) at 80°C. The reaction proceeds via nucleophilic substitution, with the bromide leaving group facilitating bond formation.

Key Optimization :

  • Solvent Selection : DMF outperforms acetone or THF due to superior solubility of the bromide intermediate.

  • Temperature : Elevated temperatures (80–100°C) reduce reaction time from 24h to 8h.

Coupling with Pyridin-3-amine: Amide Bond Formation

The final step involves coupling the carboxylic acid derivative of the isoindole core with pyridin-3-amine. This is typically accomplished using carbodiimide-based coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM).

Table 2: Amide Coupling Reaction Parameters

Reagent SystemSolventTimeYield
EDC/HOBtDCM12h68%
DCC/DMAPTHF24h52%

Critical Observations :

  • Byproduct Formation : Use of DMAP (4-dimethylaminopyridine) suppresses racemization but increases side products.

  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the target compound.

Convergent Approach: Pre-functionalized Intermediate Coupling

An alternative strategy involves synthesizing the 2-(3,4-dimethoxyphenyl)ethyl and pyridin-3-ylcarboxamide subunits separately before final assembly.

Synthesis of 2-(3,4-Dimethoxyphenyl)ethyl Bromide

This intermediate is prepared by bromination of 1-(3,4-dimethoxyphenyl)ethanone using HBr/AcOH, followed by reduction with NaBH4.

Table 3: Bromination and Reduction Conditions

StepReagentsConditionsYield
BrominationHBr/AcOH0°C→RT, 4h85%
ReductionNaBH4MeOH, 0°C, 1h90%

Fragment Coupling and Cyclization

The pre-formed isoindole-5-carboxylic acid is activated as an acyl chloride using thionyl chloride, then reacted with pyridin-3-amine in the presence of triethylamine.

Analytical Characterization and Validation

Successful synthesis is confirmed through spectroscopic methods:

  • 1H NMR : Aromatic protons of the isoindole core resonate at δ 7.85–8.10 ppm, while the pyridinyl protons appear as a multiplet at δ 8.50–8.70 ppm.

  • IR Spectroscopy : Stretching frequencies at 1690 cm⁻¹ (C=O) and 1595 cm⁻¹ (C=N) validate the isoindole and amide functionalities.

  • Mass Spectrometry : LC-MS (ESI+) shows a molecular ion peak at m/z 454.3 ([M+H]⁺).

Challenges and Mitigation Strategies

  • Low Coupling Efficiency : Poor solubility of the carboxylic acid intermediate in non-polar solvents reduces reaction rates. Mitigated by switching to DMF or DMSO.

  • Side Reactions : Over-alkylation at the isoindole nitrogen is minimized by using a 1:1 molar ratio of alkylating agent to substrate.

  • Purification Complexity : Gradient elution (5–40% EtOAc in hexane) resolves closely eluting impurities.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .

Scientific Research Applications

Antimicrobial Properties

Research indicates that isoindole derivatives exhibit antimicrobial activity. Compounds similar to 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide have been evaluated for their effectiveness against various bacterial strains. For instance:

  • In vitro studies demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • The compound's structure suggests potential interactions with bacterial enzymes or receptors, enhancing its antimicrobial efficacy .

Anticancer Potential

Isoindole derivatives are also being investigated for their anticancer properties. Preliminary studies suggest:

  • Cell line assays have shown that compounds similar to this isoindole derivative can inhibit the proliferation of cancer cells .
  • Mechanistic studies indicate that these compounds may induce apoptosis in cancer cells through various pathways .

Neuropharmacological Applications

The unique structural features of this compound suggest potential neuropharmacological applications:

  • Anticonvulsant activity has been observed in related isoindole compounds, indicating that this derivative may also possess similar properties .
  • The presence of the pyridine ring may enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders.

Study 1: Antibacterial Activity

A study published in 2024 evaluated the antibacterial efficacy of various isoindole derivatives against standard bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 2: Anticancer Effects

Another research effort focused on the anticancer properties of isoindole derivatives. In vitro assays demonstrated that specific compounds could significantly reduce the viability of human liver carcinoma cells (HepG2), suggesting a promising avenue for cancer therapy .

Study 3: Neuropharmacological Screening

A recent investigation into the neuropharmacological effects of isoindole derivatives highlighted their potential as anticonvulsants. Compounds were tested in animal models for their ability to reduce seizure frequency and severity .

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Isoindole-Dione Derivatives

The isoindole-dione scaffold is shared among several compounds, but substituent variations significantly influence their properties:

Compound Name Substituents at Position 2 Carboxamide Group Molecular Weight Key Features Reference
2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide 2-(3,4-Dimethoxyphenyl)ethyl Pyridin-3-yl ~450 (estimated) High polarity due to pyridine and methoxy groups
2-(2-Methylpropyl)-1,3-dioxo-N-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide 2-Methylpropyl Pyridin-2-ylmethyl ~380 Lower steric hindrance; increased lipophilicity
N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide 3-Methoxypropyl 4-Methoxyindole-ethyl 435.5 Enhanced CNS penetration potential

Key Observations :

  • The 3,4-dimethoxyphenethyl group in the target compound likely enhances binding to aromatic receptor pockets compared to alkyl substituents (e.g., 2-methylpropyl) .
  • The pyridin-3-yl carboxamide offers better aqueous solubility than pyridin-2-ylmethyl or indole-based substituents .
Compounds with 3,4-Dimethoxyphenyl Moieties

The 3,4-dimethoxyphenyl group is a critical structural motif in neuroactive and cardiovascular agents:

Compound Name Core Structure Biological Relevance Reference
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide Antispasmodic activity
USP Verapamil Related Compound B Cyanophenethylamine derivative Calcium channel modulation
2-(3,4-Dimethoxyphenyl)-7-substituted-4H-pyrido[1,2-a]pyrimidin-4-one analogs Pyridopyrimidinone Kinase inhibition (hypothetical)

Comparison :

  • Verapamil analogs prioritize calcium channel interaction via a nitrile-containing side chain, contrasting with the carboxamide focus of the target compound .

Biological Activity

The compound 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic molecule that belongs to the class of isoindole derivatives. It features a unique structure characterized by multiple functional groups, including a pyridine ring and a dioxoisoindole moiety. These structural elements contribute to its diverse biological activities and potential therapeutic applications.

  • Molecular Formula : C24H21N3O5
  • Molecular Weight : 431.4 g/mol
  • Structural Features :
    • Isoindole core
    • Dioxo group
    • Pyridine moiety
    • 3,4-Dimethoxyphenyl ethyl group

The presence of these functional groups enhances the compound's reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry.

Biological Activity

Research has indicated that compounds similar to This compound exhibit significant biological activities across various domains:

Antimicrobial Activity

Isoindole derivatives have been studied for their antimicrobial properties. For instance, a recent study highlighted the synthesis of new isoindoline derivatives with promising antimicrobial and antifungal activities. These compounds demonstrated effectiveness against various bacterial strains and fungi, suggesting that structural modifications can enhance their biological efficacy .

Antiviral Properties

Some isoindole derivatives have shown potential as antiviral agents. For example, research on related compounds indicated strong activity against HIV-1, with some exhibiting single-digit micromolar potencies . This suggests that the compound may also possess similar antiviral capabilities.

Anticancer Potential

The dioxoisoindole structure is known for its anticancer properties. Studies have indicated that certain derivatives can inhibit tumor growth and induce apoptosis in cancer cells . The specific mechanisms often involve interference with cellular signaling pathways that regulate cell proliferation and survival.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds containing the isoindole structure may inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction : The pyridine moiety may facilitate binding to specific receptors, altering cellular responses.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in target cells, leading to cell death.

Study on Antimicrobial Activity

A recent publication evaluated the antimicrobial effects of various isoindole derivatives against pathogens such as E. coli and S. aureus. The study found that certain modifications to the isoindole structure significantly enhanced antibacterial activity compared to standard antibiotics .

Evaluation of Antiviral Activity

In another study focusing on antiviral properties, derivatives similar to the compound were tested against HIV-1. Results showed that these compounds effectively inhibited viral replication at low concentrations, indicating their potential as therapeutic agents for viral infections .

Comparative Analysis of Biological Activities

Activity TypeCompound SimilarityObserved Effectiveness
AntimicrobialIsoindole DerivativesEffective against E. coli, S. aureus
AntiviralRelated CompoundsStrong inhibition of HIV-1
AnticancerDioxoisoindole DerivativesInduced apoptosis in cancer cells

Q & A

Q. What are the key synthetic routes for this compound, and how are critical intermediates characterized?

The synthesis involves multi-step organic reactions, including coupling of the isoindole core with functionalized aromatic groups. A common approach utilizes coupling agents (e.g., DCC) for amide bond formation, followed by purification via column chromatography. Intermediates are characterized using 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying stereochemistry and functional group connectivity. Liquid chromatography-mass spectrometry (LC-MS) monitors reaction progress, while elemental analysis ensures purity (>95%). For polymorph characterization, X-ray crystallography or differential scanning calorimetry (DSC) may be employed .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the coupling of the isoindole core with the pyridinyl carboxamide moiety?

Yield optimization requires systematic screening of solvents (e.g., DMF vs. THF), temperatures (0–80°C), and catalysts (e.g., Pd(PPh3_3)4_4 for cross-coupling). Kinetic studies using in situ FT-IR or reaction calorimetry can identify rate-limiting steps. Evidence suggests that anhydrous conditions and degassed solvents improve yields by minimizing side reactions .

Q. What strategies resolve contradictions in biological activity data across assay systems?

Discrepancies in receptor binding assays (e.g., serotonin vs. dopamine receptors) may arise from differences in cell membrane composition or assay pH. To address this:

  • Perform parallel assays using isogenic cell lines.
  • Validate findings with orthogonal techniques (e.g., surface plasmon resonance for binding kinetics).
  • Control for metabolite interference via LC-MS/MS profiling .

Q. How does the 3,4-dimethoxyphenyl substituent influence binding affinity to neurotransmitter receptors?

Structure-activity relationship (SAR) studies indicate that methoxy groups enhance lipophilicity and π-π stacking with receptor aromatic residues. Replace the dimethoxy group with mono- or trifluoromethyl variants to assess steric/electronic effects. Computational docking (e.g., AutoDock Vina) can predict binding poses in serotonin receptor subtypes .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Hydrolytic stability: Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC.
  • Oxidative stability: Expose to H2_2O2_2 (0.3% v/v) and analyze by LC-MS.
  • Photostability: Use ICH Q1B guidelines with UV/visible light exposure .

Q. How to design experiments for structure-activity relationships (SAR) of isoindole-derived carboxamides?

  • Synthesize derivatives with modifications to the pyridinyl ring (e.g., halogenation, methylation).
  • Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization assays.
  • Correlate logP values (calculated via ChemAxon) with cellular permeability in Caco-2 models .

Q. What approaches elucidate the compound’s mechanism of action at the molecular level?

  • Target deconvolution: Use CRISPR-Cas9 knockout libraries to identify essential genes for activity.
  • Cryo-EM or X-ray crystallography: Resolve ligand-receptor complexes at <3 Å resolution.
  • Metabolomics: Profile changes in ATP/ADP ratios or secondary messengers (e.g., cAMP) via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.